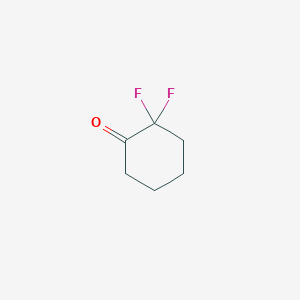

2,2-Difluorocyclohexanone

Description

Significance of Fluorine in Contemporary Organic Chemistry Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and materials science. Fluorine, being the most electronegative element, imparts unique and often highly desirable properties to a parent compound. chemsrc.comnih.goveuroqsar.org The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry, which often leads to enhanced thermal and metabolic stability in fluorinated molecules. chemsrc.comnih.govlookchem.com This increased stability is a critical factor in the development of pharmaceuticals and agrochemicals, as it can improve the in vivo lifetime and efficacy of active ingredients. researchgate.net

It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chemsrc.com In the realm of drug discovery, replacing hydrogen with fluorine can significantly alter a molecule's lipophilicity, pKa, and conformational preferences, thereby fine-tuning its biological activity and pharmacokinetic profile. organic-chemistry.org Beyond life sciences, organofluorine compounds are integral to materials science, finding use in the production of high-performance polymers, liquid crystals, and surfactants, such as the well-known polytetrafluoroethylene (Teflon). lookchem.comorganic-chemistry.org The profound impact of fluorination is rooted in the element's small atomic size, which is comparable to hydrogen, allowing for substitution with minimal steric perturbation while inducing powerful electronic effects. euroqsar.orgorganic-chemistry.org

Historical Development and Academic Milestones in Fluorinated Cycloalkane Synthesis

The synthesis of organofluorine compounds predates the isolation of elemental fluorine itself, with early reports of halogen exchange reactions dating back to the 19th century. lookchem.com However, the specific creation of fluorinated cycloalkanes, particularly those with a geminal difluoro motif (a CF2 group), has its own distinct history marked by significant challenges and innovations.

The direct conversion of a ketone to a gem-difluoride, the most common route to structures like 2,2-difluorocyclohexanone, was traditionally accomplished using highly toxic and difficult-to-handle gaseous sulfur tetrafluoride (SF4). orgsyn.orgacs.org The hazardous nature of SF4 limited its widespread use and spurred the development of safer alternatives. A major milestone was the introduction of liquid deoxofluorinating agents, most notably diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgorgsyn.orgacs.org These reagents became the workhorses for converting ketones to gem-difluorides for decades, despite their own safety concerns, such as thermal instability and vigorous reactions with water. orgsyn.orgacs.org

A more recent and significant advancement has been the development of stable, crystalline deoxofluorination reagents. acs.orgsigmaaldrich.cn Compounds such as XtalFluor-E® and XtalFluor-M® represent a new generation of safer, easier-to-handle solids that can perform the same transformations as DAST and Deoxo-Fluor but with improved safety profiles, making them more suitable for larger-scale industrial processes. acs.orgsigmaaldrich.cn Another key area of development has been in the synthesis of α,α-difluoro ketones using electrophilic fluorinating agents like Selectfluor®. researchgate.net These evolving methodologies have been crucial in making gem-difluorinated cycloalkanes more accessible for research and development.

Table 1: Comparison of Selected Deoxofluorination Reagents

| Reagent | Common Name/Acronym | Form | Key Historical Features |

|---|---|---|---|

| Sulfur Tetrafluoride | SF4 | Gas | Traditional, highly effective but extremely toxic and hazardous. orgsyn.orgacs.org |

| Diethylaminosulfur Trifluoride | DAST | Liquid | Replaced SF4 as a more manageable, albeit still hazardous, liquid reagent. orgsyn.orgacs.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Liquid | Offered improved thermal stability compared to DAST. organic-chemistry.orgacs.org |

| (Diethylamino)difluorosulfinium tetrafluoroborate | XtalFluor-E® | Crystalline Solid | A safer, stable, and easy-to-handle alternative to liquid reagents. acs.orgsigmaaldrich.cn |

Positioning of this compound as a Strategic Fluorinated Building Block

This compound serves as a quintessential example of a strategic fluorinated building block. lookchem.com Its value lies in the combination of the gem-difluoromethylene group, which confers the beneficial properties of fluorine, and the ketone functionality, which provides a reactive handle for a wide array of subsequent chemical transformations. lookchem.comevitachem.com This dual functionality allows chemists to use this compound as a scaffold to synthesize a diverse library of more complex molecules for applications in medicinal chemistry and materials science. lookchem.com

Research into related gem-difluorinated cycloalkanes, such as those based on cyclobutane (B1203170) and cycloheptane (B1346806) rings, underscores the strategic importance of this structural class. acs.orgresearchgate.net Studies have shown that the introduction of a gem-difluoro group can significantly impact key physicochemical properties relevant to drug discovery, such as acidity (pKa) and lipophilicity (logP). researchgate.netacs.orgnih.gov For instance, the presence of the CF2 group generally lowers the pKa of adjacent functional groups due to its strong electron-withdrawing inductive effect. researchgate.net

The ketone in this compound can undergo nucleophilic addition, reduction to an alcohol, or be used in condensation reactions to build more elaborate structures. evitachem.com This synthetic versatility makes it a valuable intermediate for producing functionalized gem-difluorocyclohexane derivatives, such as the corresponding amines and carboxylic acids, which are themselves important building blocks for bioactive molecules. lookchem.comsigmaaldrich.com The development of drugs like Ivosidenib, which contains a gem-difluorocyclobutane motif found to be crucial for metabolic stability, highlights the therapeutic potential of molecules derived from these foundational scaffolds. acs.org

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H8F2O |

| Molecular Weight | 134.124 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 131.5 °C at 760 mmHg |

| Flash Point | 43.8 °C |

| logP | 0.31 |

| Exact Mass | 134.054321 |

Data sourced from a public chemical database. chemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorocyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)4-2-1-3-5(6)9/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIGRNREFSHYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29548-93-4 | |

| Record name | 2,2-difluorocyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluorocyclohexanone

Deoxofluorination Approaches to Geminal Difluorides

Deoxofluorination is a powerful and direct method for converting a carbonyl group into a geminal difluoride moiety. This transformation involves the replacement of the carbonyl oxygen atom with two fluorine atoms. Several reagents have been developed for this purpose, ranging from highly reactive gases to more stable and manageable liquids.

Sulfur tetrafluoride (SF₄) is a potent and historically significant reagent for deoxofluorination. It effectively converts aldehydes and ketones into their corresponding geminal difluorides. wikipedia.orgfluorine1.ru The reaction with a ketone like cyclohexanone (B45756) proceeds by replacing the carbonyl oxygen with two fluorine atoms. wikipedia.org

SF₄ + R₂CO → SF₂O + R₂CF₂ wikipedia.org

Despite its effectiveness, SF₄ is a highly toxic and hazardous gas, which necessitates specialized handling and apparatus, limiting its widespread use in laboratory settings. wikipedia.org The reactions often require harsh conditions and can have moderate yields. wikipedia.org

To overcome the hazards associated with SF₄, a family of more user-friendly deoxofluorinating reagents based on aminodifluorosulfinium salts has been developed. acsgcipr.org Among the most prominent are Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents are liquids that are generally easier to handle than SF₄ and are effective for converting ketones to gem-difluorides under milder conditions. commonorganicchemistry.comwikipedia.org

Deoxo-Fluor was developed as a more thermally stable alternative to DAST, which can decompose explosively if heated above 90°C. commonorganicchemistry.comorganic-chemistry.orgorgsyn.orgorganic-chemistry.org This enhanced stability is attributed to the coordination of the internal alkoxy groups with the electron-deficient sulfur atom. organic-chemistry.org Deoxo-Fluor is effective for the gem-difluorination of a wide range of aldehydes and ketones and, in some cases, provides superior performance compared to DAST. organic-chemistry.orgorganic-chemistry.org

A practical and alternative two-step synthesis of gem-difluorides from ketones has been developed that avoids the direct use of sulfur-based fluorinating agents in the final step. researchgate.net This method involves the formation of a ketone acylal, specifically a gem-bistrifluoroacetate, which is then converted to the gem-difluoride. researchgate.net

In this process, cyclohexanone is first reacted with trifluoroacetic anhydride (B1165640). This reaction proceeds without a catalyst to yield the corresponding gem-bistrifluoroacetate intermediate. Subsequent treatment of this intermediate with a fluoride (B91410) source, such as hydrogen fluoride (HF), under mild conditions efficiently produces 2,2-difluorocyclohexanone. researchgate.net A key advantage of this method is that the trifluoroacetic acid byproduct can be recovered and recycled back into trifluoroacetic anhydride. researchgate.net

The mechanism of deoxofluorination with sulfur-based reagents like SF₄ and DAST is believed to proceed through similar pathways. wikipedia.orgwikipedia.org The process is initiated by the attack of the carbonyl oxygen onto the electrophilic sulfur atom of the fluorinating agent. acsgcipr.org For DAST, this initial step forms an alkoxyaminosulfur difluoride intermediate after the elimination of hydrogen fluoride. wikipedia.org

The subsequent step involves the nucleophilic attack by a fluoride ion, which displaces the sulfur-oxygen bond to form the geminal difluoride. wikipedia.org This final fluoride delivery can occur through either an Sₙ1 or Sₙ2-type pathway. wikipedia.org In the case of ketones, the presence of trace amounts of HF (which can be generated from the reagent's reaction with moisture) is often considered to facilitate the reaction, possibly by first forming a fluorohydrin intermediate. acs.org

Electrophilic Fluorination Strategies

Electrophilic fluorination represents an alternative approach where a carbon-centered nucleophile, such as an enol or enolate, reacts with an electrophilic fluorine source ("F⁺"). wikipedia.org While this method is highly effective for synthesizing α-monofluoroketones, achieving gem-difluorination at the same carbon atom requires specific strategies, as direct double fluorination can be challenging.

A range of stable, easy-to-handle electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond have been developed. wikipedia.orgorganicreactions.org Among the most common are N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). wikipedia.orgalfa-chemistry.com These reagents are crystalline solids that readily transfer an electrophilic fluorine atom to a wide variety of nucleophiles. oakwoodchemical.comguidechem.com

Direct α,α-difluorination of a simple ketone like cyclohexanone using these reagents is not a standard transformation. However, protocols have been developed to achieve this outcome. One such method involves converting the ketone into a more reactive derivative. For instance, α-methylene ketones can be transformed into their N-butylimine derivatives, which can then be treated with Selectfluor to yield the α,α-difluoro ketone. researchgate.net The reaction of enol esters or silyl (B83357) enol ethers with electrophilic N-F reagents is a facile route to the corresponding α-fluoroketones, and a second fluorination step could potentially be employed to access the gem-difluoro product. researchgate.netnih.gov

Reactions with Xenon Difluoride

Xenon difluoride (XeF₂) is a powerful and versatile fluorinating agent capable of converting ketones into their corresponding gem-difluorides. researchgate.netsemanticscholar.org The reaction mechanism is believed to proceed through either a single electron transfer (SET) or an electrophilic addition pathway, influenced by factors such as the solvent, reaction vessel material, and the presence of acid catalysts. semanticscholar.org For instance, the use of a Pyrex flask can catalyze electrophilic reactions of XeF₂. semanticscholar.org

In the context of cyclic ketones, the reaction of benzocycloalkanones (e.g., 1-indanone, 1-tetralone) with xenon difluoride leads to the formation of rearranged products, such as 2,2-difluoro-3,4-dihydro-2H-1-benzopyran. researchgate.net This suggests a process involving fluorination and subsequent rearrangement. While a direct, high-yield synthesis of this compound using solely XeF₂ is not extensively detailed in the reviewed literature, the reactivity of XeF₂ with ketones indicates its potential for this transformation, likely requiring careful optimization of reaction conditions to favor the desired gem-difluorination over other potential side reactions. The presence of a catalyst such as hydrogen fluoride (HF) or boron trifluoride etherate (BF₃·OEt₂) can significantly influence the reaction's selectivity and mechanism. researchgate.netdtic.mil

Nucleophilic Fluorination Techniques

Nucleophilic fluorination methods provide a valuable alternative to electrophilic approaches for the synthesis of gem-difluoro compounds. These techniques often involve the use of fluoride sources that are less oxidizing and can be more selective.

Hydrogen fluoride (HF) complexes with organic bases are convenient liquid reagents for handling the otherwise hazardous gaseous HF. fluorine1.rufluorine1.ru Among these, the 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)/HF complex has emerged as a particularly effective nucleophilic fluorination reagent. acs.org It exhibits high acidity and is compatible with cationic metal catalysts, making it suitable for a range of fluorination reactions. acs.org The DMPU/HF system has been successfully employed in the gold-catalyzed mono- and dihydrofluorination of alkynes to produce fluoroalkenes and gem-difluoromethylene compounds. acs.org While the direct application of DMPU/HF for the synthesis of this compound is not explicitly detailed, the conversion of ketones to gem-difluorides is a known transformation for HF-based reagents. organic-chemistry.org This suggests the potential of DMPU/HF as a viable reagent for this conversion, possibly under acid-catalyzed conditions.

A practical approach to the synthesis of this compound involves the geminal disubstitution of a suitable precursor with a fluoride nucleophile. One such method begins with the reaction of cyclohexanone with trifluoroacetic anhydride to form a gem-bistrifluoroacetate. This intermediate, upon treatment with hydrogen fluoride under mild conditions, efficiently yields this compound. researchgate.net

Another effective strategy utilizes the conversion of cyclohexanone into its 1,3-dithiolane (B1216140) derivative. Subsequent treatment of the dithiolane with a combination of 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride) (HF-pyridine) in methylene (B1212753) chloride results in the formation of this compound. This reaction is efficient and proceeds rapidly, even at low temperatures, offering a convenient alternative to harsher fluorinating agents. illinois.edu

Stereoselective and Asymmetric Synthesis of Fluorinated Cyclohexanones

The development of methods for the stereoselective and asymmetric synthesis of fluorinated cyclohexanones is of significant interest due to the importance of chiral fluorinated molecules in medicinal chemistry and materials science.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. A one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of fluorinated cyclohexenones. nih.gov The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an aldol (B89426) condensation. wikipedia.org In this asymmetric variant, a cinchona alkaloid-derived primary amine is used as the organocatalyst. The reaction of an α-fluoro-β-ketoester with an α,β-unsaturated ketone, promoted by the organocatalyst, affords fluorinated cyclohexanones with high enantioselectivity (up to 99% ee) and good diastereoselectivity (up to 20:1 dr). nih.gov This method allows for the creation of multiple stereocenters in a single operation.

Table 1: Organocatalytic Asymmetric Robinson Annulation for Fluorinated Cyclohexenones

| Organocatalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| cat-1 (Cinchona alkaloid amine) | 79 | 5:1 | 99 |

Data extracted from a study on the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been applied to the asymmetric fluorination of cyclohexanone derivatives. In one approach, a dual-catalysis system combining chiral anion phase-transfer catalysis and enamine catalysis is employed for the asymmetric fluorination of α-branched cyclohexanones. nih.gov This method generates quaternary fluorine-containing stereocenters with high enantioselectivity. nih.gov

While this specific example focuses on monofluorination at the α-position, the principles of using chiral auxiliaries can be extended to the synthesis of other fluorinated cyclohexanones. The chiral auxiliary, often derived from a readily available natural product, biases the approach of the fluorinating agent to one face of the molecule, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary can be removed and potentially recycled. wikipedia.org

Table 2: Asymmetric Fluorination of 2-Alkyl-Cyclohexanones using a Chiral Phosphoric Acid Catalyst

| Substrate (2-Alkyl group) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Methyl | 61 | 94 |

| Ethyl | 70 | 92 |

| Propyl | 68 | 91 |

Data from a study on the asymmetric fluorination of α-substituted cyclohexanones generating quaternary fluorine-containing stereocenters. nih.govacs.org

Enantioselective Fluorination Strategies

The asymmetric synthesis of molecules containing an α,α-difluoroketone moiety is a formidable challenge in synthetic organic chemistry. While direct enantioselective gem-difluorination of a ketone at the α-position is not a well-established transformation, several strategies can be envisaged or have been applied to analogous systems to generate chiral centers in molecules bearing a gem-difluoro group adjacent to a carbonyl. These approaches often rely on the stereoselective functionalization of a related precursor, followed by transformations to unmask the ketone.

One prominent strategy involves the asymmetric reduction of a prochiral precursor. For instance, the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl ketones has been successfully demonstrated. This method, utilizing a Noyori-Ikariya ruthenium complex as the catalyst, provides access to optically enriched cis-disubstituted gem-difluorocyclopropyl ketones. nih.gov While this example deals with a cyclopropyl (B3062369) system, the underlying principle of asymmetric reduction of a C=C double bond in proximity to the gem-difluoro group could be conceptually applied to a cyclohexenyl precursor of this compound.

Another approach centers on the use of pre-difluorinated building blocks in asymmetric reactions. For example, the fluoride-catalyzed nucleophilic addition of a gem-difluoro reagent like PhSCF₂SiMe₃ to a chiral cyclopentenone has been employed in the asymmetric synthesis of gem-difluoromethylenated linear triquinanes. acs.org This strategy highlights the potential of using chiral substrates to control the stereochemical outcome of the addition of a difluorinated synthon.

Furthermore, the development of catalytic asymmetric difluoroalkylation reactions represents a significant advancement. A relay catalysis strategy has been reported for the enantioselective three-component difluoroalkylation using an in-situ generated α,α-difluoroenol species. nih.gov This method allows for the creation of a new stereocenter adjacent to the difluorinated carbon. While not a direct synthesis of a chiral center at the difluorinated carbon itself, it demonstrates a sophisticated approach to constructing complex chiral difluorinated molecules.

The table below summarizes key aspects of these enantioselective strategies, which, while not directly applied to this compound in the cited literature, offer valuable conceptual frameworks.

| Strategy | Key Transformation | Chiral Source | Example System |

| Asymmetric Reduction | Transfer Hydrogenation | Chiral Ruthenium Catalyst | gem-Difluorocyclopropenyl Ketones |

| Diastereoselective Addition | Nucleophilic Addition | Chiral Substrate | Chiral Ketocyclopentenes |

| Asymmetric Difluoroalkylation | Aldol/Mannich Reaction | Chiral Organocatalyst | In-situ generated α,α-difluoroenol |

Emerging Synthetic Approaches for Difluorinated Cyclohexanones

Recent advancements in synthetic methodology have opened new avenues for the synthesis of difluorinated cyclohexanones, including radical-mediated processes and the application of microwave technology to accelerate reactions.

Radical fluorination has emerged as a powerful tool for the formation of C-F bonds, offering complementary reactivity to traditional nucleophilic and electrophilic methods. These reactions involve the generation of a carbon-centered radical, which then reacts with a fluorine atom source.

While a direct radical-mediated synthesis of this compound is not prominently reported, related transformations provide proof of concept. For instance, a radical-mediated [3+2]-cycloaddition reaction of alkenes with bromodifluoromethyl alkynyl ketones under photochemical conditions has been developed for the synthesis of α,α-difluorocyclopentanones. nih.gov This method demonstrates the feasibility of constructing difluorinated cyclic ketone systems through radical pathways.

The choice of the fluorine source is critical in radical fluorination. Historically, the high reactivity and difficult handling of reagents like F₂ and hypofluorites limited the scope of these reactions. brighton.ac.uk The advent of electrophilic N-F reagents, such as Selectfluor®, which can act as fluorine atom transfer agents, has led to a resurgence in this field. brighton.ac.uknih.gov These reagents, often used in conjunction with photocatalysis, can enable the fluorination of C-H bonds. Ketones have even been used as directing groups in the photocatalytic sp³ C-H fluorination of rigid cyclic systems, showcasing the potential for site-selective fluorination.

The generation of the radical intermediate is another key aspect. Decarboxylative methods, where a carboxylic acid precursor is converted to a radical, have been successfully employed in radical fluorinations. nih.govresearchgate.net This approach could be conceptually applied to a cyclohexanone derivative bearing a suitable carboxylic acid group.

| Radical Generation Method | Fluorine Source | Key Features |

| Photochemical [3+2] Cycloaddition | Bromodifluoromethyl precursor | Forms difluorinated cyclopentanones |

| C-H Activation | Selectfluor® | Can be directed by existing functional groups |

| Decarboxylation | Selectfluor® / NFSI | Utilizes readily available carboxylic acids |

Microwave-assisted organic synthesis has gained widespread adoption due to its ability to dramatically reduce reaction times, increase yields, and often improve reaction selectivity. deepdyve.com The application of microwave irradiation to fluorination reactions is a promising area of development.

While a specific microwave-assisted synthesis of this compound is not detailed in the literature, analogous reactions demonstrate the potential of this technology. For example, the microwave-assisted, copper-catalyzed generation of difluoroalkyl radicals from α-difluorinated gem-diols has been reported for the synthesis of difluoroalkylated spiro-cyclohexadienones. nih.gov This reaction proceeds rapidly under microwave irradiation, highlighting the ability of this technology to facilitate the formation of complex difluorinated cyclic systems.

The conversion of ketones to gem-difluorides is a common transformation that can be accelerated by microwave heating. Reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for this purpose and are more thermally stable than DAST. The use of microwave irradiation can potentially shorten the reaction times required for such deoxofluorination reactions.

The benefits of microwave-assisted synthesis in the context of preparing difluorinated cyclohexanones would likely include:

Rapid Reaction Times: What might take hours under conventional heating could potentially be achieved in minutes.

Improved Yields: The uniform and rapid heating provided by microwaves can minimize the formation of side products.

Enhanced Safety: For reactions involving potentially hazardous reagents, the ability to perform reactions quickly and on a smaller scale can be advantageous.

The following table provides a conceptual comparison of conventional versus microwave-assisted approaches for reactions relevant to the synthesis of difluorinated ketones.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Side Product Formation | Can be significant | Often reduced |

| Scalability | Well-established | Can be challenging for large scale |

Reactivity and Transformational Pathways of 2,2 Difluorocyclohexanone

Standard Organic Transformations of the Carbonyl Moiety

The electrophilic nature of the carbonyl carbon in 2,2-Difluorocyclohexanone allows it to participate in a variety of standard organic transformations, including reduction and oxidation reactions.

Reduction Reactions of the Ketone Group

The reduction of the ketone group in α,α-difluorinated cyclic ketones to the corresponding alcohol is a fundamental transformation. While specific studies on this compound are not extensively detailed in the provided search results, general principles of ketone reduction can be applied. The stereochemical outcome of such reductions is of particular interest. For instance, studies on the reduction of 2-fluorocyclohexanone (B1314666) diastereomers have shown that the stereoselectivity can be influenced by factors such as intramolecular hydrogen bonding in the resulting fluorohydrins.

Oxidation Reactions of Difluorocyclohexanones

The oxidation of ketones often involves cleavage of the carbon-carbon bond adjacent to the carbonyl group. While specific oxidation reactions for this compound were not found, related compounds like 2-hydroxycyclohexanone are known to be readily oxidizable. The oxidation of 2-hydroxycyclohexanone proceeds via a radical chain mechanism even at moderate temperatures, yielding products such as organic peroxides and dicarboxylic acids resulting from ring cleavage researchgate.net. The strong electron-withdrawing nature of the two fluorine atoms in this compound would likely influence the course of such oxidation reactions.

Reactions Involving the Geminal Fluorine Substituents

The presence of the geminal difluoromethylene group imparts unique reactivity to the this compound molecule, enabling nucleophilic substitution and elimination reactions that are not typical for non-fluorinated cyclohexanones.

Nucleophilic Substitution Patterns at the Difluoromethylene Center

The difluoromethylene carbon in gem-difluoroalkenes is susceptible to nucleophilic attack due to the strong inductive effect of the two fluorine atoms nih.gov. This reactivity can be extended by analogy to this compound. While direct nucleophilic substitution of a fluorine atom on a saturated system like this is challenging, related transformations on similar structures provide insight. For example, nucleophilic substitution reactions on gem-difluoroalkenes, catalyzed by organobases, proceed through an addition-elimination mechanism to yield monofluoroalkenes organic-chemistry.org. This suggests that under appropriate conditions, the difluoromethylene center in this compound could be a target for nucleophilic attack, potentially leading to a variety of substituted products.

Elimination Reactions Leading to Fluorinated Cycloalkenes (by analogy)

Elimination reactions involving the loss of a fluorine atom are a key pathway for the synthesis of fluorinated alkenes. The strong carbon-fluorine bond makes fluoride (B91410) a poor leaving group; however, the high electronegativity of fluorine can increase the acidity of adjacent protons, favoring elimination pathways like the E1cb mechanism siue.edu. In the context of this compound, a base-mediated elimination could potentially lead to the formation of a 2-fluorocyclohexenone derivative. This type of reaction, often referred to as β-fluoride elimination, is a crucial step in various synthetic methodologies for creating gem-difluoro olefins from fluorinated diazoalkanes in the presence of a palladium catalyst d-nb.infonih.gov.

Ring Modifications and Skeletal Rearrangements

Ring-Opening Fluorination Mechanisms

While fluorination typically preserves the carbon skeleton of a molecule, ring-opening fluorination introduces a fluorine atom with concurrent cleavage of the ring structure. scispace.com This novel transformation can construct complex fluorine-containing molecules from cyclic precursors. scispace.comrsc.org For this compound, a plausible mechanism involves the initial formation of an enol or enolate, which then acts as the nucleophile.

The reaction proceeds when an electrophilic fluorinating agent attacks the electron-rich double bond of the enol intermediate. This can lead to the formation of a transient, unstable cationic species. The inherent ring strain and the electronic influence of the gem-difluoro group can facilitate the cleavage of a carbon-carbon bond within the ring, resulting in a linear, fluorinated product. The stability of the resulting acyclic carbocation or radical intermediate is a crucial factor in driving this ring-opening process. This type of transformation represents a departure from classical electrophilic fluorination and provides a pathway to structurally diverse organofluorine compounds. rsc.org

Rearrangement Pathways During Fluorination (e.g., Phenonium Ion Intermediates)

During reactions that generate a carbocation intermediate, such as certain fluorination or solvolysis reactions, molecules can undergo skeletal rearrangements to form more stable structures. In derivatives of this compound that contain a suitably positioned phenyl group (e.g., at the 3- or 4-position), a phenonium ion intermediate can play a critical role in these rearrangements.

A phenonium ion is a bridged carbocation formed by the interaction of a phenyl group with a cationic center. If a carbocation is generated adjacent to a carbon bearing a phenyl group, the phenyl group can act as an internal nucleophile, attacking the carbocation and forming a three-membered ring intermediate. This delocalizes the positive charge over the aromatic ring, stabilizing the intermediate. The subsequent attack by a nucleophile (such as a fluoride ion) can occur at either of the two carbons that were part of the original carbocation system, often leading to a rearranged product. The formation of these bridged ions can dictate the stereochemical and regiochemical outcome of the reaction.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies are crucial for understanding and predicting the outcomes of reactions involving this compound. These investigations often employ a combination of experimental techniques and computational modeling to elucidate the roles of reactive intermediates. rsc.orgnih.gov

Studies on Radical Cation Intermediates

Reactions involving single-electron transfer (SET) can generate radical cation intermediates. nih.gov For this compound, a radical cation can be formed through photoinduced electron transfer or by using chemical oxidants. The resulting intermediate, [this compound]•+, is highly reactive.

Mechanistic studies suggest that these radical cations can undergo several subsequent transformations. rhhz.net One possible pathway is the cleavage of a C-C bond alpha to the carbonyl group, driven by the release of ring strain and the formation of a more stable radical and a cation. Another pathway could involve the elimination of a fluoride ion to generate a difluoro-substituted radical. The specific reaction pathway is highly dependent on the reaction conditions and the presence of other reagents. The study of these radical intermediates is essential for developing new synthetic methodologies that leverage their unique reactivity. nih.govnih.gov

Palladium-Catalyzed Dehydrofluoro-Dehydrogenation Mechanisms

Palladium catalysts are highly effective in promoting oxidation reactions, including the dehydrogenation of cyclohexanones to form phenols. researchgate.netnih.govnih.gov In the case of this compound, this transformation would involve both dehydrogenation (loss of H₂) and dehydrofluorination (loss of HF).

The mechanism likely proceeds through sequential steps. A kinetic analysis of the palladium-catalyzed aerobic dehydrogenation of cyclohexanone (B45756) shows that cyclohexenone is an intermediate in the reaction, suggesting a stepwise process. nih.gov

First Dehydrogenation: The reaction is thought to begin with the formation of a palladium(II) enolate of the cyclohexanone. This is followed by β-hydride elimination, which forms a C=C double bond and a palladium-hydride species. This yields a difluorocyclohexenone intermediate.

Table 1: Mechanistic Steps in Palladium-Catalyzed Aromatization This is an interactive table. Select a step to view the proposed transformation.

| Step | Reactant | Intermediate/Product | Key Process |

|---|---|---|---|

| 1 | This compound | Pd(II)-enolate | Coordination & Deprotonation |

| 2 | Pd(II)-enolate | 2,2-Difluorocyclohexenone | β-Hydride Elimination |

Kinetic and Mechanistic Analysis of Difluorocarbene Transfer Reactions

Difluorocarbene (:CF₂) is a highly reactive and synthetically valuable intermediate. cas.cn Fluoroalkyl ketones, including this compound, can be converted into precursors for difluorocarbene. A common strategy involves the formation of an N-sulfonylhydrazone derivative. nih.gov

The mechanism for carbene transfer often involves a transition metal catalyst, such as palladium or copper. researchgate.net

Carbene Formation: The N-sulfonylhydrazone of the ketone reacts with a metal catalyst, leading to the formation of a metal carbene complex (e.g., [Pd]=CF₂). researchgate.netcas.cn

Carbene Transfer: This metal-difluorocarbene species then transfers the :CF₂ unit to a substrate. For example, in the presence of an alkene, a gem-difluorocyclopropanation reaction can occur. cas.cn The reaction of the difluorocarbene with nucleophiles is generally faster than with the base used to generate it. cas.cn

Kinetic studies help to elucidate the rate-determining steps and the influence of various parameters on the reaction efficiency. DFT calculations and experimental studies, such as isotope labeling, support a pathway where a metal-difluorocarbene is formed, which then reacts with a nucleophile to generate an ammonium (B1175870) ylide, followed by defluorination. researchgate.net This strategy transforms the fluoroalkyl ketone into a versatile source of the difluoromethylene group for various synthetic applications. nih.gov

Table 2: Common Precursors for Difluorocarbene Generation This is an interactive table. Click on a precursor to see typical activation conditions.

| Precursor | Typical Activation Method | Application |

|---|---|---|

| Fluoroalkyl N-triftosylhydrazones | Silver or Rhodium catalysis | Carbodefluorination & Rearrangement |

| BrCF₂CO₂K | Heat, Copper or Palladium catalysis | Synthesis of α-aminoamides, Spiro ketones |

| ClCF₂H | Base | Difluoromethylation |

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Fluorinated Cycloalkane Derivatives

The reactivity of the carbonyl group in 2,2-difluorocyclohexanone, combined with the influence of the adjacent difluoromethylene group, allows for its transformation into a range of valuable fluorinated cycloalkane derivatives.

A key application of this compound is in the synthesis of gem-difluorinated cycloheptanes. These seven-membered ring structures are of interest in medicinal chemistry. One effective method to achieve this is through ring expansion, or homologation, of the six-membered ring of this compound. enamine.netresearchgate.net This transformation allows for the creation of various isomeric gem-difluorocycloheptane derivatives, which can be further functionalized with carboxylic acid, amino, or keto groups. researchgate.netresearchgate.net These synthetic approaches have proven efficient for producing these compounds on a multigram scale. enamine.netresearchgate.net

This compound can also be utilized in synthetic routes that lead to the formation of fluorinated cyclopropanes. thieme.de These small, strained ring systems containing fluorine are valuable motifs in medicinal chemistry due to their unique conformational properties and ability to modulate the bioactivity of molecules. thieme.debeilstein-journals.org While direct conversion is not typical, multi-step synthetic sequences starting from derivatives of this compound can be designed to construct these three-membered rings. The presence of the gem-difluoro group can influence the reactivity and stability of intermediates in these synthetic pathways. nih.gov

The conversion of this compound into fluorinated cycloalkenes represents another important synthetic application. These unsaturated fluorinated carbocycles are valuable intermediates for further chemical transformations. Methods such as the Shapiro reaction can be employed to convert the ketone functionality into a fluoroalkene. ku.edudatapdf.com This reaction provides a direct route to these valuable building blocks, which can then be used in a variety of subsequent reactions, including cycloadditions and cross-coupling reactions, to build more complex molecular structures.

Utility in Constructing Advanced Molecular Scaffolds

Beyond the synthesis of other fluorinated cycloalkanes, this compound is instrumental in the construction of more complex and larger molecular scaffolds that incorporate the fluorinated cyclohexane (B81311) motif.

The this compound unit serves as a key starting material for introducing the gem-difluorocyclohexane moiety into larger and more elaborate molecular structures. nih.govbeilstein-journals.org This is particularly relevant in the field of medicinal chemistry, where the incorporation of fluorinated fragments can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Synthetic chemists can leverage the reactivity of the ketone to append other molecular fragments, thereby building complex architectures that feature the desirable properties conferred by the fluorinated cyclohexane ring.

This compound can be converted into fluorinated cyclohexenones, which are valuable intermediates in organic synthesis. These α,β-unsaturated ketones are versatile substrates for a variety of chemical transformations, including Michael additions and Diels-Alder reactions. The synthesis of these compounds from this compound typically involves the introduction of a double bond in conjugation with the carbonyl group. This can be achieved through various methods, such as α-halogenation followed by elimination, or through oxidation of corresponding enol ethers or silyl (B83357) enol ethers.

Interactive Data Table

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis aims to efficiently generate collections of structurally diverse small molecules. This compound is an attractive starting material for DOS strategies due to the presence of the ketone functionality, which can be readily transformed, and the gem-difluoro group, which imparts unique stereoelectronic properties to the cyclohexyl ring.

Functional Group Interconversions on Fluorinated Cyclohexanone (B45756) Derivatives

The ketone moiety in this compound serves as a versatile anchor for a wide range of functional group interconversions, enabling the synthesis of a diverse library of fluorinated cyclohexanone derivatives. These transformations are crucial for systematically modifying the physicochemical properties and biological activities of the resulting compounds.

Key functional group interconversions starting from this compound include:

Reduction to Alcohols: The ketone can be stereoselectively reduced to the corresponding secondary alcohol, 2,2-difluorocyclohexanol. This transformation introduces a hydroxyl group that can be further functionalized, for instance, through etherification or esterification, to introduce a variety of substituents.

Reductive Amination: Reaction with amines in the presence of a reducing agent affords 2,2-difluorocyclohexylamines. This reaction is highly valuable for introducing basic nitrogen atoms, a common feature in many pharmaceuticals. The choice of the amine component allows for the introduction of a wide range of appendage diversity.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an exocyclic double bond, providing a platform for further transformations such as epoxidation, dihydroxylation, or hydrogenation. This strategy allows for the introduction of new stereocenters and functional groups.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to generate tertiary alcohols. This approach enables the introduction of various alkyl, aryl, or vinyl groups at the 1-position of the cyclohexane ring.

Formation of Heterocycles: The ketone functionality can participate in condensation reactions with bifunctional reagents to form fused or spirocyclic heterocyclic systems. For example, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to oxime formation, which can be further rearranged to lactams via the Beckmann rearrangement.

These functional group interconversions, often performed in a parallel synthesis format, allow for the rapid generation of a library of compounds with diverse functionalities and substitution patterns, all originating from the common this compound core.

Table 1: Examples of Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | 1. R-NH₂, 2. NaBH(OAc)₃ | N-Substituted-2,2-difluorocyclohexylamine | Ketone to Amine (Reductive Amination) |

| This compound | Ph₃P=CH-R | 1-(Alkylidene)-2,2-difluorocyclohexane | Ketone to Alkene (Wittig Reaction) |

| This compound | R-MgBr, then H₃O⁺ | 1-Alkyl-2,2-difluorocyclohexanol | Ketone to Tertiary Alcohol (Grignard Reaction) |

| This compound | NH₂OH·HCl | This compound oxime | Ketone to Oxime |

Synthesis of Building Blocks with Defined Exit Vectors for Further Research

In the context of fragment-based drug discovery and the construction of complex molecular architectures, building blocks with well-defined "exit vectors" are of paramount importance. Exit vectors are specific points on a molecular scaffold from which new chemical appendages can be grown in a controlled and predictable manner. This compound is an excellent precursor for the synthesis of such building blocks, where functional groups are strategically placed on the fluorinated ring to serve as these connection points.

The synthesis of these building blocks often involves a series of transformations that install functional groups at specific positions of the cyclohexanone ring. For example, α-functionalization of this compound can introduce a handle for further elaboration. Subsequent manipulation of the ketone, as described in the previous section, can then install a second functional group, creating a bifunctional building block with defined spatial relationships between the two exit vectors.

The conformational rigidity imparted by the gem-difluoro group helps to pre-organize these exit vectors in three-dimensional space. This is particularly advantageous for designing molecules that can interact with specific biological targets, as the spatial orientation of the appended fragments can be more accurately predicted.

An example of creating a building block with defined exit vectors from this compound could involve the following conceptual steps:

α-Bromination: Introduction of a bromine atom at the C6 position of this compound. This bromine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) and represents the first exit vector.

Ketone Transformation: The ketone at C1 can be converted into another functional group, such as an amine or an alcohol, as previously discussed. This functional group represents the second exit vector.

The resulting 6-bromo-2,2-difluorocyclohexylamine or -cyclohexanol derivative would be a valuable building block for library synthesis, allowing for independent diversification at two distinct points on the scaffold.

Table 2: Conceptual Synthesis of a Bifunctional Building Block from this compound

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | α-Halogenation | 6-Bromo-2,2-difluorocyclohexanone | Installation of the first exit vector (handle for cross-coupling) |

| 2 | Reductive Amination | 6-Bromo-N-substituted-2,2-difluorocyclohexylamine | Installation of the second exit vector (handle for amidation, etc.) |

The systematic application of such synthetic strategies allows for the creation of a diverse set of fluorinated building blocks. These building blocks, with their pre-defined connectivity and spatial arrangement of functional groups, are invaluable tools for medicinal chemists in the quest for novel therapeutic agents.

Spectroscopic and Structural Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2,2-Difluorocyclohexanone, offering detailed insights into its molecular framework through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Spectral Assignment

The complete assignment of the proton, carbon, and fluorine NMR spectra is fundamental to the structural confirmation of this compound. The ¹⁹F NMR spectrum is particularly informative due to the high sensitivity and large chemical shift dispersion of the fluorine nucleus. In fluorinated cyclohexanes, the chemical shifts are sensitive to the local electronic environment, allowing for detailed structural analysis. For instance, in related fluorinated cyclohexane (B81311) derivatives, distinct signals are observed for different fluorine environments.

While specific spectral data for this compound is not detailed in the provided search results, the general principles of NMR spectroscopy for fluorinated compounds are well-established. The ¹H NMR spectrum would show signals for the methylene (B1212753) protons on the cyclohexane ring, with their chemical shifts and multiplicities influenced by the adjacent carbonyl group and the geminal fluorine atoms. The ¹³C NMR spectrum would provide information on each carbon atom in the molecule, including the carbonyl carbon and the carbon bearing the two fluorine atoms. The ¹⁹F NMR spectrum would exhibit a single resonance, as the two fluorine atoms are chemically equivalent. The analysis of these spectra in concert allows for an unambiguous assignment of all atoms in the molecule.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Couplings |

|---|---|---|

| ¹H | 1.5 - 3.0 | H-F, H-H |

| ¹³C | 20 - 210 | C-F, C-H |

| ¹⁹F | -90 to -110 | F-H, F-C |

Note: The exact chemical shifts and coupling constants require experimental determination.

Two-Dimensional NMR Techniques (DQF-COSY, HET-CORR, J-RES) for Elucidation

To definitively assign the complex and often overlapping signals in the one-dimensional NMR spectra of molecules like this compound, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments provide correlation data between different nuclei, aiding in the elucidation of the molecular structure. wikipedia.org

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) couplings. modgraph.co.ukoregonstate.edu For this compound, a DQF-COSY spectrum would reveal which protons are adjacent to one another in the cyclohexane ring, helping to trace the carbon backbone. modgraph.co.uk

HET-CORR (Heteronuclear Correlation Spectroscopy): This experiment establishes correlations between directly bonded heteronuclei, typically ¹H and ¹³C. wikipedia.orgmodgraph.co.uk In the context of this compound, HET-CORR would link each proton signal to its corresponding carbon signal, confirming the C-H connectivity. modgraph.co.uk

J-RES (J-Resolved Spectroscopy): This technique separates chemical shift and coupling information into two different dimensions, simplifying complex multiplets and aiding in the accurate measurement of coupling constants.

The application of these 2D NMR techniques provides a comprehensive and unambiguous assignment of all proton and carbon resonances in the molecule. modgraph.co.uk

Analysis of Substituent Chemical Shifts (SCS) in Fluorinated Cyclohexanes

The introduction of fluorine atoms into a cyclohexane ring significantly influences the chemical shifts of the neighboring protons and carbons. The analysis of these Substituent Chemical Shifts (SCS) provides valuable information about the conformation and electronic effects within the molecule. modgraph.co.uknih.gov Studies on various fluorinated cyclohexanes have shown that the magnitude of the SCS is dependent on the position and orientation (axial or equatorial) of the fluorine substituent. modgraph.co.uknih.gov

For geminal difluoro compounds like this compound, the additivity of SCS values observed for monofluorinated systems may not hold true. modgraph.co.uk The presence of two fluorine atoms on the same carbon can lead to non-additive effects on the chemical shifts of nearby nuclei. modgraph.co.uk A detailed analysis of the ¹H and ¹³C NMR spectra, in comparison with unsubstituted cyclohexanone (B45756) and monofluorinated analogues, allows for the determination of the specific SCS effects of the gem-difluoro group. modgraph.co.uknih.gov

Monitoring of Reaction Progress via ¹⁹F NMR

The unique properties of the ¹⁹F nucleus, including its 100% natural abundance and high sensitivity, make ¹⁹F NMR an excellent tool for monitoring the progress of reactions involving fluorinated compounds. magritek.combiophysics.org For the synthesis of this compound, ¹⁹F NMR can be used to track the consumption of the starting material and the formation of the product in real-time. magritek.combath.ac.uk

The large chemical shift dispersion in ¹⁹F NMR often results in well-resolved signals for the fluorine-containing reactant and product, minimizing peak overlap. magritek.com This allows for accurate quantification of the relative concentrations of species in the reaction mixture over time, providing valuable kinetic data and insight into the reaction mechanism. magritek.combath.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule.

Infrared (IR) Spectroscopic Analysis of C-F Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. mvpsvktcollege.ac.inrsc.org In this compound, the carbon-fluorine (C-F) bonds give rise to strong absorption bands in the IR spectrum. aip.org

The stretching vibrations of C-F bonds typically appear in the region of 1100-1000 cm⁻¹. aip.org The exact position and intensity of these bands can be influenced by factors such as coupling with other vibrations, like C-C stretching modes, and the presence of multiple fluorine atoms. aip.org In addition to the C-F stretching vibrations, the spectrum of this compound would also feature a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed around 1715 cm⁻¹. The analysis of the entire IR spectrum provides a characteristic "fingerprint" for the molecule, confirming the presence of its key functional groups. mvpsvktcollege.ac.in

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-F | Stretch | 1100 - 1000 |

| C=O | Stretch | ~1715 |

Note: The exact wavenumbers can vary based on the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

While this compound itself is achiral, derivatives containing stereogenic centers can be analyzed by X-ray crystallography to determine their absolute configuration. nih.gov This technique is the most reliable method for unambiguously assigning the three-dimensional structure of a chiral molecule. nih.gov The determination of absolute configuration is achieved through the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk When using X-rays of a suitable wavelength (e.g., Cu Kα radiation), heavy atoms in the crystal scatter the X-rays with a phase shift. researchgate.net This effect breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverses (-h-k-l) are equal. ed.ac.uk By carefully measuring the intensity differences between these Friedel pairs, the absolute arrangement of atoms in the crystal lattice can be determined, typically quantified by the Flack parameter. ed.ac.ukresearchgate.net

X-ray crystallography allows for a detailed comparative analysis of the three-dimensional structures of this compound with other fluorinated and non-fluorinated cyclohexanone analogs. nih.govresearchgate.netlsuhsc.edu Such comparisons reveal the subtle yet significant structural perturbations induced by fluorination. The introduction of two fluorine atoms at the C2 position influences the cyclohexane ring's conformation, often leading to slight flattening or puckering compared to the parent cyclohexanone.

Furthermore, the highly polar C-F bonds have a profound impact on intermolecular interactions and crystal packing. nih.gov Analysis of the crystal lattice can reveal non-covalent interactions such as C–H···F and C–H···O hydrogen bonds, as well as dipole-dipole interactions, which dictate the packing motif in the solid state. Comparing the crystal structures of different fluorinated cyclohexanes provides insight into how the position and number of fluorine atoms modulate these intermolecular forces and, consequently, the material's bulk properties. nih.gov

Table 2: Representative Crystallographic Parameters for Cyclohexanone Derivatives Data for analogous compounds are provided for comparative context.

| Compound | Crystal System | Space Group | Key Bond Length (C-F) (Å) | Key Bond Angle (F-C-F) (°) |

|---|---|---|---|---|

| Hypothetical this compound | Monoclinic | P2₁/c | ~1.38 - 1.40 | ~105 - 107 |

| trans-1,2-Difluorocyclohexane (ee) | Not specified | Not specified | 1.390(2) | N/A |

| trans-1,2-Difluorocyclohexane (aa) | Not specified | Not specified | 1.398(2) | N/A |

Data for trans-1,2-Difluorocyclohexane adapted from electron diffraction studies. researchgate.net

Electron Diffraction for Gas-Phase Conformational Analysis (by analogy)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds free from intermolecular forces present in the solid or liquid states. researchgate.net This method provides crucial information about the equilibrium conformation(s) of a molecule in the gas phase.

For this compound, electron diffraction could definitively establish its preferred gas-phase conformation (e.g., chair, twist-boat). By analogy, studies on related compounds like trans-1,2-difluorocyclohexane have shown that the conformational preferences in the gas phase can differ significantly from those in solution due to the dominance of intramolecular stereoelectronic effects over solvent-induced dipolar interactions. researchgate.netnih.gov

In an electron diffraction experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is analyzed to determine key structural parameters such as bond lengths, bond angles, and torsional angles. researchgate.net For a flexible molecule like this compound, the data would be fitted to a model that assumes a Boltzmann-weighted average of different possible conformers. This analysis would reveal the relative populations of conformers like the chair form and potentially non-chair forms, providing fundamental data on the energetic consequences of geminal C-F bonds adjacent to a carbonyl group. researchgate.netnih.gov

Table 3: Gas-Phase Electron Diffraction Data for trans-1,2-Difluorocyclohexane (by analogy)

| Parameter | Diaxial (aa) Conformer | Diequatorial (ee) Conformer |

|---|---|---|

| Composition at 70°C | 42(7)% | 58(7)% |

| C-C Bond Length (rg/Å) | 1.525(6) | 1.520(9) |

| C-F Bond Length (rg/Å) | 1.398(2) | 1.390(2) |

| ∠C-C-F (°) | 106.5(6) | 109.2(6) |

| τ(F-C-C-F) (°) | 171.1(37) | -67.2(37) |

Source: Adapted from Richardson, A. D., et al. (2006). researchgate.net

Compound Index

Future Directions and Emerging Research Trajectories

Advancements in Novel Fluorination Reagent Development for Ketones

The synthesis of α,α-difluoro ketones, including 2,2-difluorocyclohexanone, is critically dependent on the availability of effective fluorinating agents. While traditional reagents have been foundational, the future lies in developing safer, more selective, and more efficient alternatives. pharmtech.com Research is focused on creating next-generation electrophilic fluorinating reagents that operate under milder conditions and exhibit broader functional group tolerance. cas.cncas.cn

Key developments are anticipated in the following areas:

Catalytic Systems: There is a significant push towards catalytic methods for fluorination, moving away from stoichiometric reagents. cas.cnmdpi.com This includes the design of novel transition-metal catalysts and organocatalysts that can facilitate the efficient transfer of fluorine to ketone precursors. nih.gov For instance, palladium-catalyzed enantioselective fluorination of β-ketoesters and oxindoles has demonstrated the potential for high selectivity. nih.gov

Reagent Design: The development of bench-stable, easily handled electrophilic fluorinating reagents continues to be a priority. nih.gov Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have become standard, but research aims to improve upon them by enhancing reactivity and selectivity, potentially through modifications to the N-F framework. cas.cnmdpi.comresearchgate.net

Late-Stage Fluorination: A major goal is the development of reagents that can introduce fluorine atoms into complex molecules at a late stage of a synthetic sequence. This approach is highly valuable in medicinal chemistry for rapidly creating analogues of biologically active compounds. mdpi.com

| Reagent Family | Example(s) | Key Features |

| N-F Electrophilic Reagents | Selectfluor, N-fluorobenzenesulfonimide (NFSI) | Bench-stable solids, widely used for electrophilic fluorination of enolates and enol ethers. nih.govresearchgate.net |

| Hypervalent Iodine Reagents | Togni reagents | Used for trifluoromethylation but inspire designs for other fluoroalkylation reactions. mdpi.com |

| Gas-Based Reagents | Fluorine Gas (F₂) | Highly reactive and hazardous, requiring specialized equipment; its use is becoming more controlled via flow chemistry. pharmtech.com |

| Deoxofluorinating Reagents | Diethylaminosulfur trifluoride (DAST) | Converts carbonyls and alcohols to gem-difluorides and alkyl fluorides, respectively. pharmtech.com |

Exploration of Undiscovered Reactivity Profiles for Difluorinated Cyclohexanones

The gem-difluoro group in this compound significantly alters the reactivity of the carbonyl group and the adjacent methylene (B1212753) protons compared to its non-fluorinated counterpart. Future research will focus on leveraging these unique electronic properties to uncover novel chemical transformations. The strong electronegativity of fluorine atoms can profoundly change the physical, chemical, and biological properties of molecules. cas.cn

Emerging research areas include:

Enolate Chemistry: Investigating the formation and reaction of the enolate of this compound could open pathways to new functionalized cyclohexanes. The electron-withdrawing nature of the CF₂ group will influence the pKa of the α-protons and the nucleophilicity of the resulting enolate.

Ring-Opening Reactions: The development of novel ring-opening fluorination reactions of cyclic precursors, such as tertiary cycloalkanols, presents a modern strategy for accessing distal fluorinated ketones. researchgate.net This hints at the potential for this compound to serve as a precursor to linear difluorinated molecules through controlled ring cleavage.

Asymmetric Transformations: Developing catalytic asymmetric reactions where this compound is a substrate could lead to the synthesis of valuable chiral building blocks. This could involve asymmetric reductions, aldol (B89426) reactions, or other additions to the carbonyl group. Research into the synthesis of selectively fluorinated cyclohexanes has already highlighted complex reaction pathways, including rearrangements, which underscores the rich chemistry waiting to be explored. st-andrews.ac.uk

Integration with Advanced Flow Chemistry and Automation in Synthesis

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, offers significant advantages for organofluorine synthesis, including enhanced safety, scalability, and control over reaction parameters. researchgate.netbeilstein-journals.org The synthesis of compounds like this compound is particularly well-suited for this technology, especially when hazardous fluorinating agents are used. beilstein-journals.orgvapourtec.com

Future integration will likely involve:

Safer Handling of Reagents: Flow reactors allow for the in-situ generation and immediate use of highly reactive or toxic reagents, minimizing operator exposure and the risks associated with storage and handling. vapourtec.com

Process Intensification: The high surface-area-to-volume ratio in microreactors enables superior heat transfer and precise temperature control, which is crucial for managing highly exothermic fluorination reactions. beilstein-journals.org This can lead to higher yields and purities compared to traditional batch processes. researchgate.net

Automated Synthesis and Optimization: The combination of flow chemistry with automated platforms allows for rapid reaction screening and optimization. mit.edu Decision-making algorithms can be used to enable closed-loop feedback, accelerating the discovery of optimal conditions for the synthesis of this compound and its derivatives. mit.edu This synergy between computer-aided synthesis planning and automated flow execution represents a new frontier in chemical manufacturing. mit.edursc.org

Development of Predictive Computational Models for Fluorine-Containing Molecules

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorine-containing molecules. As these models become more sophisticated, they will play an increasingly vital role in guiding the synthesis and application of compounds like this compound.

Key areas of advancement include:

Predicting Reactivity and Reaction Mechanisms: Quantum mechanical calculations can elucidate potential energy surfaces for reactions involving fluorinated compounds, helping to predict reaction outcomes and optimize conditions. researchgate.net Methods like Density Functional Theory (DFT) are used to investigate reaction pathways and transition states. researchgate.net

Accurate Property Prediction: Computational methods are being refined to accurately predict key properties of organofluorine compounds. For instance, DFT has been successfully used to compute ¹⁹F NMR chemical shifts with high accuracy, aiding in the identification of fluorinated products and intermediates without the need for authentic standards. nih.govacs.orgrsc.org This is crucial for characterizing novel difluorinated cyclohexanone (B45756) derivatives.

Rational Drug Design: For fluorinated molecules with pharmaceutical potential, computational tools provide insights into protein-ligand interactions. acs.org Models can predict how the fluorine atoms in a molecule like a derivative of this compound might influence binding affinity, metabolic stability, and other pharmacokinetic properties. researchgate.netcyberinfrastructure.org Recently, specialized deep learning models like F-CPI have been developed to specifically predict how fluorine substitution impacts a drug's biological activity. researchgate.net

| Computational Technique | Application in Organofluorine Chemistry |

| Density Functional Theory (DFT) | Prediction of ¹⁹F NMR shifts, calculation of reaction energy profiles, visualization of electron density maps. nih.govacs.org |

| Quantum Mechanics (QM) | Elucidation of molecular properties and reaction mechanisms, understanding non-covalent interactions. acs.orgcyberinfrastructure.org |

| Molecular Mechanics (MM) | Used in molecular docking and simulations; requires accurate force fields for fluorinated compounds. acs.org |

| Deep Learning / AI | Predicting the effect of fluorine substitution on biological activity (e.g., F-CPI model). researchgate.net |

Contribution to Sustainable Organofluorine Chemistry

As the chemical industry moves towards more environmentally benign processes, the principles of green chemistry are becoming central to the synthesis of organofluorine compounds. researchgate.netbenthamscience.com Future research on this compound will be influenced by the need for greater sustainability.

This involves several key strategies:

Greener Reagents and Solvents: The development of synthetic routes that use less toxic reagents and environmentally friendly solvents, such as water or ionic liquids, is a major goal. researchgate.netbenthamscience.com This also includes improving atom economy by designing reactions that incorporate a higher percentage of reagent atoms into the final product.

Energy Efficiency: The use of catalysis, microwave-assisted synthesis, and flow chemistry can lead to more energy-efficient processes by enabling reactions to occur at lower temperatures and with shorter reaction times. researchgate.netbenthamscience.com

Lifecycle Considerations: The long-term environmental impact of organofluorine compounds is a growing concern due to the persistence of some classes of these chemicals. rsc.orgsocietechimiquedefrance.fr While the fluorine source for all syntheses is the mineral fluorspar (CaF₂), and reserves are finite, research is exploring the entire lifecycle of these products to minimize their environmental footprint. rsc.orgsocietechimiquedefrance.fr Designing fluorinated molecules that are effective but also biodegradable is a long-term challenge for the field.

Q & A

Q. What are the established synthetic routes for 2,2-Difluorocyclohexanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Fluorination of cyclohexanone derivatives is a common approach. For example, direct fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions at low temperatures (−78°C to 0°C) can introduce fluorine atoms at the 2-position. Solvent choice (e.g., dichloromethane or THF) and stoichiometric control are critical to minimize side reactions like over-fluorination or ring-opening. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating high-purity product .

- Key Considerations : Monitor reaction progress using TLC or GC-MS to optimize quenching times.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is essential for confirming fluorination patterns (δ ~ -120 to -150 ppm for CF groups). and NMR help identify cyclohexanone backbone conformation.

- IR : Strong C=O stretch (~1720 cm) and C-F stretches (1000-1300 cm^{-1) provide functional group validation.

- GC-MS/EI-MS : Molecular ion peaks (m/z ~134 for M) and fragmentation patterns confirm molecular weight and structural integrity .

Q. How does the electron-withdrawing effect of fluorine atoms influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The CF group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard or enolate reactions). However, steric hindrance from fluorine atoms may reduce accessibility. Comparative kinetic studies with non-fluorinated cyclohexanone (e.g., monitoring reaction rates via UV-Vis or NMR) can quantify these effects. Use DFT calculations (B3LYP/6-31G**) to model transition states and electronic effects .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity outcomes in the fluorination of this compound derivatives?

- Methodological Answer : Competing fluorination pathways (radical vs. ionic mechanisms) may lead to divergent products. For example, radical initiators (e.g., AIBN) favor allylic fluorination, while ionic conditions favor ketone α-fluorination. Design isotope-labeling experiments (e.g., in the carbonyl group) or use trapping agents (e.g., TEMPO) to identify intermediates. Cross-reference with fluorinated analogs like 4,4-Difluorocyclohexanone to isolate steric vs. electronic factors .

Q. How do stereoelectronic effects of the CF2_22 group impact the conformational equilibrium of 2,2-Difluorocyhexanone?

- Methodological Answer : Fluorine’s electronegativity and gauche effect stabilize axial conformations of the CF group. Use dynamic NMR (DNMR) at variable temperatures to measure ring-flipping barriers. Compare with computational models (e.g., Gaussian) to validate chair vs. boat conformer populations. Substituent effects can be further studied via X-ray crystallography of derivatives like 2,2-Difluoro-4-hydroxycyclohexanone .

Q. What strategies resolve discrepancies in thermodynamic data (e.g., enthalpy of combustion) for this compound across studies?

- Methodological Answer : Contradictions may arise from impurities or measurement techniques. Calorimetric studies (e.g., bomb calorimetry) should be validated against high-purity samples (≥99% by GC). Cross-check with computational thermochemistry (e.g., G4 method) to reconcile experimental and theoretical values. Publish raw datasets with detailed uncertainty analyses to facilitate meta-reviews .

Q. How can this compound serve as a precursor for synthesizing fluorinated spirocyclic or heterocyclic compounds?

- Methodological Answer : Utilize tandem fluorination-cyclization reactions. For example, treat this compound with hydrazine to form fluorinated pyrazolines, or employ Michael addition-cyclization with enolates. Optimize catalysts (e.g., L-proline for asymmetric induction) and monitor stereochemistry via chiral HPLC. Compare yields with non-fluorinated analogs to assess fluorine’s role in ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.